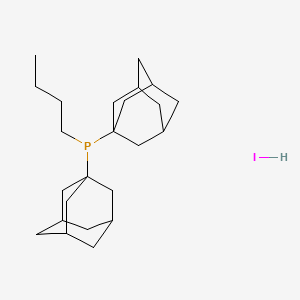

二(1-金刚烷基)-正丁基膦氢碘酸盐

描述

Di(1-adamantyl)-n-butylphosphine hydriodide is a phosphine derivative with adamantyl groups, which are known for their bulky and rigid structure. This compound is not directly mentioned in the provided papers, but its related compounds and their reactivity suggest that it would have interesting chemical properties due to the steric bulk of the adamantyl groups. The papers provided discuss related organophosphorus compounds with adamantyl substituents and their applications in catalysis and synthesis of complex molecules.

Synthesis Analysis

The synthesis of related adamantyl phosphine compounds is not directly detailed in the provided papers. However, the general approach to synthesizing organophosphorus compounds with tertiary alkyl substituents, such as adamantyl groups, typically involves the reaction of dichlorophosphine with other reagents. For example, 1-adamantylphosphonoselenoic dichloride was formed in a reaction with grey selenium, yielding a structurally characterized phosphonoselenoic dihalide . This suggests that similar methods could potentially be applied to synthesize di(1-adamantyl)-n-butylphosphine hydriodide by reacting the appropriate dichlorophosphine with adamantyl and butyl groups.

Molecular Structure Analysis

The molecular structure of adamantyl-substituted phosphorus compounds is characterized by the presence of bulky adamantyl groups that can influence the geometry and electronic properties of the molecule. For instance, the X-ray structure determination of 1-adamantylphosphonoselenoic dichloride revealed a molecule with mirror symmetry and a P=Se bond length of 206.8(2) pm . This indicates that the adamantyl groups can impose steric constraints that affect the bond lengths and angles within the molecule, which could be similar in di(1-adamantyl)-n-butylphosphine hydriodide.

Chemical Reactions Analysis

The reactivity of adamantyl phosphine compounds with various metal carbonyls has been studied, showing the formation of mononuclear derivatives with different metals . These reactions demonstrate the potential of adamantyl phosphine compounds to act as ligands and participate in coordination chemistry. The PH bond in these complexes exhibits varying reactivity, which can lead to further synthesis and the formation of new compounds under more vigorous conditions . This suggests that di(1-adamantyl)-n-butylphosphine hydriodide could also engage in similar chemical reactions, potentially leading to the formation of novel metal complexes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of di(1-adamantyl)-n-butylphosphine hydriodide are not explicitly discussed in the provided papers, the properties of related compounds can offer some insights. For example, the use of Pd(OAc)2/di-1-adamantyl-n-butylphosphine (cataCXium A) as a catalyst in Suzuki carbonylation reactions indicates that such compounds can be highly active and efficient in catalyzing cross-coupling reactions . The bulky nature of the adamantyl groups likely contributes to the stability and selectivity of the catalyst. These properties could be extrapolated to suggest that di(1-adamantyl)-n-butylphosphine hydriodide may also exhibit unique physical and chemical properties that make it suitable for use in various chemical transformations.

科学研究应用

芳基钯卤配合物中的催化剂

二(1-金刚烷基)-正丁基膦氢碘酸盐已被用于芳基钯(II)卤配合物的合成中。这些配合物在有机合成中很重要,特别是在钯催化的交叉偶联反应中。这些反应是制造各种有机化合物(包括药品和材料)的基础。Stambuli、Bühl 和 Hartwig(2002 年)指出,这些配合物可以通过预期的相互作用来稳定,表明在稳定过渡金属配合物中具有潜在作用 (Stambuli, Bühl, & Hartwig, 2002)。

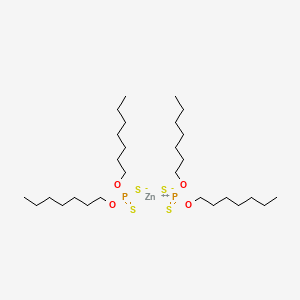

三组分铃木羰基化

Neumann、Brennfuehrer 和 Beller(2008 年)报道,Pd(OAc)2/二-1-金刚烷基-正丁基膦(cataCXium A)在三组分铃木羰基化中具有很高的活性。此过程在合成二芳基酮中很重要,二芳基酮是药品和农用化学品中必不可少的中间体。该催化剂体系对各种芳基/杂芳基溴化物和芳基硼酸显示出广泛的适用性 (Neumann, Brennfuehrer, & Beller, 2008)。

钯(0)和芳基钯(II)溴配合物的合成

Sergeev、Zapf、Spannenberg 和 Beller(2008 年)使用二-1-金刚烷基-正丁基膦合成了二膦钯(0)和芳基钯(II)溴配合物。这些配合物证明了配体支持形成具有催化和有机合成中巨大潜力的有机金属配合物的能力 (Sergeev et al., 2008)。

芳基和杂芳基溴化物的烷氧羰基化

Neumann 等人(2006 年)开发了在庞大的单齿膦存在下,钯催化的芳基和杂芳基溴化物的烷氧羰基化。发现二(1-金刚烷基)-正丁基膦特别有效,证明了该化合物在低催化剂负载下促进高产率反应的作用 (Neumann et al., 2006)。

钯催化的芳基氯化物的胺化

Ehrentraut、Zapf 和 Beller(2002 年)在钯催化的芳基氯化物的胺化中使用了二(1-金刚烷基)-正丁基膦。此过程对于生产苯胺至关重要,苯胺是药品、农用化学品和新材料的重要组成部分。他们的研究结果显示出优异的胺化产物收率,突出了配体在促进复杂化学反应中的有效性 (Ehrentraut, Zapf, & Beller, 2002)。

未来方向

作用机制

Target of Action

Di(1-adamantyl)-n-butylphosphine hydriodide is a type of adamantane derivative . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials

Mode of Action

The synthesis of substituted adamantanes, like Di(1-adamantyl)-n-butylphosphine hydriodide, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates interact with their targets, leading to various changes at the molecular level.

Biochemical Pathways

The wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can be influenced by their unique structural, biological, and stimulus-responsive properties .

Result of Action

Adamantane derivatives have been shown to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

属性

IUPAC Name |

bis(1-adamantyl)-butylphosphane;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXHWLZKSOGUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735470 | |

| Record name | Butyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(1-adamantyl)-n-butylphosphine hydriodide | |

CAS RN |

714951-87-8 | |

| Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=714951-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

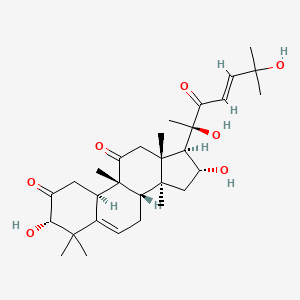

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

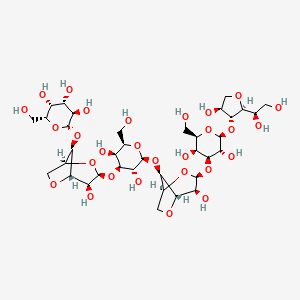

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)